

# Factors influencing patient response to Serelaxin in clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Serelaxin |           |
| Cat. No.:            | B13411825 | Get Quote |

# Technical Support Center: Serelaxin Clinical Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Serelaxin**. The information is based on findings from key clinical studies.

# Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Serelaxin?

**Serelaxin** is a recombinant form of human relaxin-2.[1][2][3] Its primary mechanism involves binding to the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor found in various tissues, including the heart, blood vessels, and kidneys.[4] This binding initiates a cascade of intracellular signaling pathways, leading to diverse physiological effects.[4]

Q2: Which signaling pathways are activated by **Serelaxin**?

**Serelaxin** activates multiple key signaling pathways:

• Cyclic Adenosine Monophosphate (cAMP) Pathway: Upon binding to RXFP1, **Serelaxin** activates adenylate cyclase, which increases intracellular cAMP levels. This leads to the activation of protein kinase A (PKA), resulting in vasodilation and increased cardiac output.[4]



- Nitric Oxide (NO) Signaling Pathway: Serelaxin promotes the expression and activity of
  endothelial nitric oxide synthase (eNOS), which synthesizes the potent vasodilator nitric
  oxide (NO).[4] This contributes to reduced vascular resistance and improved blood flow.[4]
- Other Pathways: **Serelaxin** has also been shown to influence the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs), and it exhibits anti-inflammatory and anti-fibrotic properties.[2][5]

Q3: What are the expected effects of **Serelaxin** on key biomarkers in patients with acute heart failure (AHF)?

In clinical trials, **Serelaxin** administration has been associated with favorable changes in biomarkers related to cardiac, renal, and hepatic function, as well as decongestion.[6][7] Specifically, **Serelaxin** has been shown to:

- Reduce markers of cardiac damage: such as high-sensitivity cardiac troponin T (hsTnT).[6]
   [7]
- Improve markers of renal function: leading to decreases in creatinine, cystatin-C, and uric acid.[2][6][7][8]
- Lower markers of hepatic damage: including aspartate transaminase (AST) and alanine transaminase (ALT).[2][6][7]
- Promote decongestion: as indicated by a greater reduction in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels compared to placebo.[2][6][8]

These biomarker improvements are consistent with the prevention of organ damage and more rapid decongestion.[6][7]

## **Troubleshooting Guides**

Issue: Variability in patient response to **Serelaxin** in our study.

Possible Cause 1: Patient Selection Criteria

The patient population in the pivotal RELAX-AHF and RELAX-AHF-2 trials had specific characteristics. Deviation from these may influence outcomes.



- Blood Pressure: The RELAX-AHF and RELAX-AHF-2 trials enrolled patients with a systolic blood pressure (SBP) of ≥125 mmHg.[9][10] Patients with lower SBP may respond differently, and there is a potential for vasodilation-induced hypotension.[1]
- Renal Function: Patients in these trials generally had mild-to-moderate renal insufficiency.[9]
   [10] The effects in patients with severe renal impairment have not been as extensively studied.
- Age: While age is associated with worse cardiovascular outcomes in AHF patients, analysis
  of the RELAX-AHF-2 trial did not show a clinically significant change in the treatment effects
  of Serelaxin across different age categories.[11][12][13] However, elderly patients do have a
  higher risk of adverse outcomes in general.[11][13]

#### Solution:

- Review your study's inclusion/exclusion criteria against those of the major Serelaxin clinical trials.
- Stratify your data by baseline SBP and renal function to identify potential sub-group effects.

Possible Cause 2: Timing of Drug Administration

In the RELAX-AHF and RELAX-AHF-2 trials, **Serelaxin** was administered within 16 hours of the patient's initial presentation.[9][10][14] Early administration may be crucial for observing the organ-protective effects.[6][7]

#### Solution:

- Analyze your data based on the time from presentation to the start of the infusion.
- Ensure strict adherence to the early administration protocol in ongoing and future experiments.

Issue: Observed biomarker changes do not align with published data.

Possible Cause: Assay Methodology and Timing of Measurement

The timing and methods of biomarker measurement are critical for reproducible results.



- Timing: In the RELAX-AHF program, biomarker measurements were taken at baseline and then at specific time points, such as day 2, day 5, and day 14.[7][8] The most significant changes for some markers were observed early (e.g., day 2).[8]
- Assay Sensitivity: The RELAX-AHF-2 biomarker substudy utilized high-sensitivity assays, for instance, the Roche Elecsys assay for hsTnT.[8]

### Solution:

- Ensure your biomarker sampling schedule aligns with that of the key clinical trials.
- Verify that the assays you are using have comparable sensitivity and specificity to those cited in the literature.

### **Data from Clinical Studies**

Table 1: Patient Demographics and Baseline Characteristics in the RELAX-AHF-2 Trial

| Characteristic                       | Value               |
|--------------------------------------|---------------------|
| Number of Patients                   | 6,545               |
| Mean Age (years)                     | 73.0 ± 11           |
| Male                                 | 59.7%               |
| Systolic Blood Pressure ≥125 mmHg    | Inclusion Criterion |
| Mild-to-moderate renal insufficiency | Inclusion Criterion |

Source: RELAX-AHF-2 Trial Data[11][12]

Table 2: Key Efficacy and Mortality Endpoints from the RELAX-AHF Trial



| Endpoint                                 | Serelaxin<br>Group | Placebo Group | Hazard Ratio<br>(95% CI) | p-value |
|------------------------------------------|--------------------|---------------|--------------------------|---------|
| All-Cause<br>Mortality (Day<br>180)      | 7.3%               | 11.3%         | 0.63 (0.42-0.93)         | 0.019   |
| Cardiovascular<br>Mortality (Day<br>180) | 6.1%               | 9.6%          | -                        | 0.028   |

Source: RELAX-AHF Trial Data[14][15]

Table 3: Biomarker Changes in the RELAX-AHF-2 Biomarker Substudy

| Biomarker (Change from Baseline) | Serelaxin | Placebo | p-value |
|----------------------------------|-----------|---------|---------|
| Troponin T (through Day 14)      | +0.2%     | +40.3%  | 0.042   |
| Creatinine (at Day 2)            | -0.8%     | +5.8%   | 0.002   |
| Cystatin C (at Day 2)            | +3.8%     | +8.3%   | 0.016   |
| Uric Acid (at Day 2)             | +0.8%     | +7.2%   | 0.0014  |
| NT-proBNP (at Day 2)             | -39.8%    | -27.6%  | 0.002   |

Source: RELAX-AHF-2 Biomarker Substudy[8][16]

# **Experimental Protocols**

Serelaxin Administration Protocol (from RELAX-AHF and RELAX-AHF-2)

• Drug: Serelaxin (RLX030)

Dose: 30 μg/kg/day

· Route of Administration: Intravenous infusion



- Duration: Continuous 48-hour infusion
- Timing: Initiated within 16 hours of presentation for acute heart failure.[9][10][14]
- Dose Adjustment: The infusion rate was halved if systolic blood pressure decreased by more than 40 mmHg from baseline but remained above 100 mmHg. The infusion was discontinued if systolic blood pressure fell below 100 mmHg.[10]

Biomarker Measurement Protocol (from RELAX-AHF-2 Substudy)

- Sample Collection: Plasma samples were obtained at baseline, day 2, day 5, and day 14.[8]
   [16]
- Analytes: Key biomarkers included NT-proBNP, high-sensitivity troponin T (hsTnT),
   creatinine, cystatin C, blood urea nitrogen (BUN), uric acid, AST, and ALT.[8]
- Assay Example: Plasma hsTnT was measured using the high-sensitivity Roche Elecsys assay.[8][16]

### **Visualizations**



Click to download full resolution via product page

Caption: Serelaxin-activated cAMP signaling pathway.





### Click to download full resolution via product page

Caption: Serelaxin-activated NO signaling pathway.



Click to download full resolution via product page

Caption: Generalized experimental workflow for Serelaxin AHF trials.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Serelaxin, a 'Breakthrough' Investigational Intravenous Agent for Acute Heart Failure -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serelaxin for the treatment of acute heart failure: a review with a focus on end-organ protection PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. What is the mechanism of Serelaxin? [synapse.patsnap.com]
- 5. Serelaxin in acute heart failure: Most recent update on clinical and preclinical evidence -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of serelaxin on cardiac, renal, and hepatic biomarkers in the Relaxin in Acute Heart Failure (RELAX-AHF) development program: correlation with outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. End-organ protective effect of serelaxin in patients hospitalized for heart failure: Results of the biomarker substudy of Relaxin in Acute Heart Failure-2 (RELAX-AHF-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serelaxin in addition to standard therapy in acute heart failure: rationale and design of the RELAX-AHF-2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. umic.hc.edu.uy [umic.hc.edu.uy]
- 11. Impact of age on clinical outcomes and response to serelaxin in patients with acute heart failure: An analysis from the RELAX-AHF-2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of age on clinical outcomes and response to serelaxin in patients with acute heart failure: An analysis from the RELAX-AHF-2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Serelaxin, recombinant human relaxin-2, for treatment of acute heart failure (RELAX-AHF): a randomised, placebo-controlled trial. [Sigma-Aldrich [sigmaaldrich.com]
- 15. novartis.com [novartis.com]



- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Factors influencing patient response to Serelaxin in clinical studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13411825#factors-influencing-patient-response-to-serelaxin-in-clinical-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com